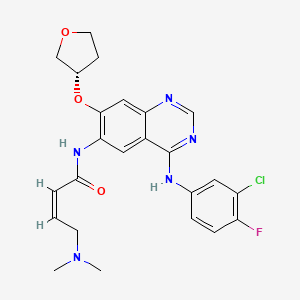

Acotiamide Impurity 6 Maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acotiamide Impurity 6 Maleate is an impurity of Acotiamide . Acotiamide is a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .

Synthesis Analysis

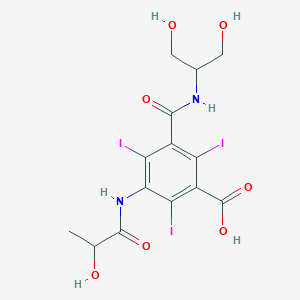

The synthesis of Acotiamide involves a total of 10 steps of reaction, purification, and salt formation . The main raw materials used are 2, 4, 5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N, N-diisopropylethylenediamine .Molecular Structure Analysis

The molecular formula of Acotiamide Impurity 6 Maleate is C26H36N4O9S . Its molecular weight is 580.65 .Applications De Recherche Scientifique

1. Treatment of Esophagogastric Junction Outflow Obstruction (EGJOO) Acotiamide has been used in the treatment of EGJOO . The underlying cause of EGJOO is an altered lower esophageal sphincter (LES) accommodation response . Acotiamide, a prokinetic agent, improves impaired gastric accommodation in functional dyspepsia, and has been found to be effective in treating patients with EGJOO .

Improvement of LES Accommodation

Acotiamide has been found to improve impaired LES accommodation . This is particularly beneficial in the treatment of patients with EGJOO, where impaired LES accommodation is a key underlying pathogenesis .

3. Reduction of Integrated Relaxation Pressure (IRP) Acotiamide has been observed to reduce the IRP level through the lowering of both the basal LES pressure and LES accommodation response . This reduction in IRP level is a key treatment effect on patients with EGJOO .

Treatment of Dysphagia

Dysphagia, or difficulty swallowing, is a key symptom to be evaluated and treated in patients with EGJOO . Acotiamide has been reported to significantly improve dysphagia in patients where EGJOO was normalized .

Treatment of Functional Dyspepsia

Acotiamide has been used in trials studying the treatment of functional dyspepsia . As a prokinetic agent, it improves impaired gastric accommodation, which is beneficial in the treatment of functional dyspepsia .

Inhibition of Acetylcholinesterase

Acotiamide acts as an acetylcholinesterase inhibitor . This property is beneficial in various neurological conditions where acetylcholinesterase inhibitors are used .

Mécanisme D'action

Target of Action

Acotiamide primarily targets the muscarinic M1 and M2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .

Mode of Action

Acotiamide acts as an acetylcholinesterase inhibitor . It inhibits acetylcholine-induced activation of muscarinic M1 and M2 receptors, resulting in enhanced acetylcholine release . This interaction leads to changes in the activity of these receptors and influences the overall function of the gastrointestinal system .

Biochemical Pathways

The primary biochemical pathway affected by Acotiamide involves the modulation of acetylcholine activity in the gastrointestinal system . By inhibiting acetylcholinesterase, Acotiamide increases the availability of acetylcholine, a neurotransmitter that plays a key role in the contraction of smooth muscles in the gastrointestinal tract .

Pharmacokinetics

Acotiamide, the parent compound, is known to be metabolized by ugt1a8 and 1a9 . More research is needed to determine the pharmacokinetic properties of Acotiamide Impurity 6 Maleate.

Result of Action

The primary result of Acotiamide’s action is the promotion of gastrointestinal motility . This can lead to an improvement in symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation .

Safety and Hazards

Orientations Futures

Acotiamide has been used in trials studying the treatment of Dyspepsia and Functional Dyspepsia . It was the world’s first drug approved for the treatment of functional dyspepsia . The future directions of Acotiamide and its impurities could involve further clinical trials and studies to explore its effectiveness and potential other uses.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Acotiamide Impurity 6 Maleate involves the reaction of Acotiamide with Maleic acid to form the maleate salt of Acotiamide Impurity 6.", "Starting Materials": [ "Acotiamide", "Maleic acid" ], "Reaction": [ "Step 1: Dissolve Acotiamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add Maleic acid to the solution and stir the mixture for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash it with the same solvent.", "Step 4: Dry the product under vacuum to obtain Acotiamide Impurity 6 Maleate as a white solid." ] } | |

Numéro CAS |

185103-81-5 |

Nom du produit |

Acotiamide Impurity 6 Maleate |

Formule moléculaire |

C26H36N4O9S |

Poids moléculaire |

580.653 |

InChI |

InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

YKSFNGAJFVKGIY-BTJKTKAUSA-N |

SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |

Synonymes |

N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazoleate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

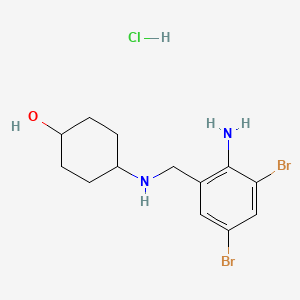

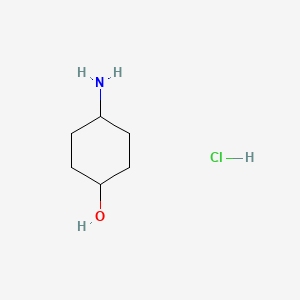

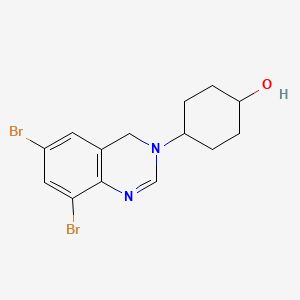

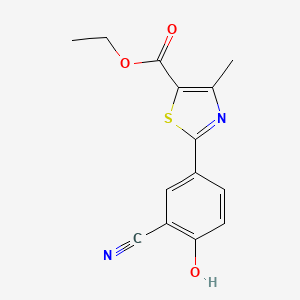

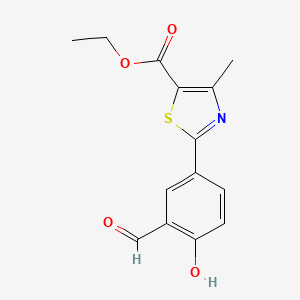

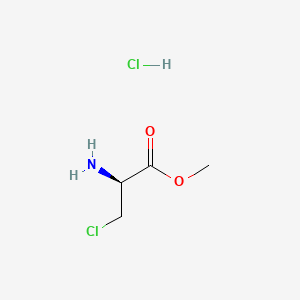

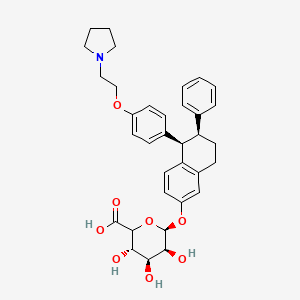

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)